A,A,A-Trichlorotoluene-D5

Übersicht

Beschreibung

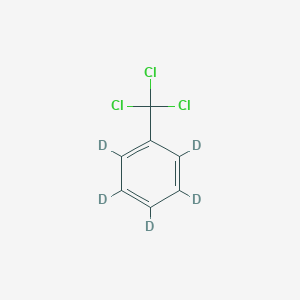

A,A,A-Trichlorotoluene-D5: is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The chemical formula for this compound is C7D5Cl3, and it is often used in scientific research due to its unique properties . This compound is a derivative of trichlorotoluene, where the hydrogen atoms on the benzene ring are replaced with deuterium atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: A,A,A-Trichlorotoluene-D5 can be synthesized through the chlorination of toluene in the presence of deuterium. The process involves treating toluene with three equivalents of chlorine in the presence of various Lewis acids . The reaction conditions typically include a controlled environment to ensure the selective substitution of hydrogen atoms with chlorine and deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the chlorination reaction and ensure the purity of the final product. The production is carefully monitored to maintain the quality and consistency required for research applications .

Analyse Chemischer Reaktionen

Types of Reactions: A,A,A-Trichlorotoluene-D5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form trichlorobenzoic acid.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Trichlorobenzoic acid.

Reduction: Dichlorotoluene or monochlorotoluene.

Substitution: Various substituted toluenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions

A,A,A-Trichlorotoluene-D5 can undergo several chemical transformations:

- Oxidation : Converts to trichlorobenzoic acid using oxidizing agents like potassium permanganate.

- Reduction : Can yield dichlorotoluene or monochlorotoluene through reduction reactions.

- Substitution : Nucleophilic substitution can replace chlorine atoms with other functional groups under basic conditions.

Chemistry

This compound serves as a reference standard in NMR spectroscopy. Its deuterium content provides distinct spectral signals, allowing for precise structural analysis and dynamic studies of chemical reactions.

Biology

In metabolic studies, this compound is used to trace chlorinated compound pathways within biological systems. This application is crucial for understanding the metabolism and environmental fate of chlorinated pollutants.

Medicine

Research has explored the potential of this compound in synthesizing novel therapeutic agents. Its unique properties may facilitate the development of new drugs targeting specific biological pathways.

Industry

The compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing various organic compounds. Its role as a precursor in industrial processes highlights its importance in chemical manufacturing.

Case Study 1: NMR Spectroscopy

A study demonstrated the efficacy of this compound as an internal standard for NMR experiments, providing reliable data for quantifying chlorinated compounds in complex mixtures . The distinct peaks associated with deuterium allow for accurate integration and comparison with non-deuterated analogs.

Case Study 2: Environmental Monitoring

Research conducted on wastewater treatment plants highlighted the use of this compound as a marker for tracing chlorinated toluenes in effluents . The study employed gas chromatography-mass spectrometry (GC-MS) techniques to quantify its presence, emphasizing its utility in environmental assessments.

Case Study 3: Synthesis of Functional Chemicals

Investigations into the synthesis pathways involving this compound revealed its potential in producing high-value aromatic compounds through selective chlorination and further functionalization . This research supports its application in developing pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of A,A,A-Trichlorotoluene-D5 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, making it useful in kinetic isotope effect studies. The compound can also interact with enzymes and other proteins, affecting their activity and providing insights into their function .

Vergleich Mit ähnlichen Verbindungen

Trichlorotoluene Isomers: These include 2,3,4-trichlorotoluene, 2,3,5-trichlorotoluene, 2,3,6-trichlorotoluene, 2,4,5-trichlorotoluene, and 2,4,6-trichlorotoluene.

Uniqueness: A,A,A-Trichlorotoluene-D5 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and kinetic studies. The deuterium atoms provide distinct signals in NMR spectra, allowing for precise analysis of chemical structures and reaction mechanisms.

Biologische Aktivität

A,A,A-Trichlorotoluene-D5 (C7D5Cl3) is a deuterated derivative of trichlorotoluene, which is utilized primarily in scientific research for its unique isotopic properties. This compound has garnered attention for its biological activity, especially in metabolic studies and its potential implications in toxicology and environmental science. This article explores the biological activity of this compound, including its mechanism of action, toxicity profiles, and applications in research.

This compound is synthesized through the chlorination of toluene in the presence of deuterium. The process typically involves treating toluene with three equivalents of chlorine along with Lewis acids to facilitate the reaction. The presence of deuterium not only alters the physical properties of the compound but also enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural analysis.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The incorporation of deuterium affects reaction kinetics, making it useful for studying enzyme mechanisms and metabolic pathways. The compound can undergo several chemical transformations, including oxidation to form trichlorobenzoic acid and nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.

Acute Toxicity

A comprehensive evaluation of this compound's toxicity reveals significant findings:

- Oral Toxicity : The acute oral LD50 values in rats vary significantly based on the vehicle used, ranging from approximately 700 mg/kg (in corn oil) to 2,200 mg/kg (as an aqueous suspension) . Clinical signs observed included sedation, dyspnea, and weight loss following exposure.

- Inhalation Toxicity : Inhalation studies indicate an LC50 value of 530 mg/m³ for female rats and >600 mg/m³ for males . Symptoms included respiratory tract irritation and weight loss.

Subacute Toxicity

In a 28-day feeding study on rats, histopathological effects were noted at concentrations as low as 0.5 ppm in the diet, indicating that even minimal exposure could lead to liver, kidney, and thyroid gland alterations . The absence of a no-observed-adverse-effect level (NOAEL) suggests that this compound poses a risk even at low doses.

Genotoxicity

This compound has demonstrated genotoxic potential in various studies. It has been shown to induce micronuclei formation in bone marrow cells of mice and chromosomal aberrations in mammalian cell systems . These findings raise concerns regarding its environmental impact and potential risks to human health.

Metabolic Studies

One of the primary applications of this compound is in metabolic studies where it serves as a tracer for chlorinated compounds. Its stable isotope composition allows researchers to track metabolic pathways and interactions within biological systems effectively .

Environmental Impact Studies

Due to its chlorinated nature, this compound is also utilized in environmental studies assessing the fate and transport of chlorinated compounds in ecosystems. Understanding its degradation pathways and ecological effects is crucial for evaluating risks associated with chlorinated pollutants.

Comparative Analysis with Related Compounds

| Compound | Structure | Key Biological Activity | Toxicity Profile |

|---|---|---|---|

| This compound | C7D5Cl3 | Tracer for metabolic studies | Acute LD50: 700-2200 mg/kg |

| Trichlorotoluene | C7H4Cl3 | Similar metabolic tracing | Acute LD50: ~300 mg/kg |

| Dichlorotoluene | C7H6Cl2 | Less toxic; used as an industrial solvent | Acute LD50: ~1,000 mg/kg |

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMRAKSQROQPBR-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.